molecular formula C21H19NO5 B12344257 4-(4-Ethoxymethylene-1,3-dioxo-3,4-dihydro-1H-isoquinolin-2-yl)-benzoic acid ethyl ester

4-(4-Ethoxymethylene-1,3-dioxo-3,4-dihydro-1H-isoquinolin-2-yl)-benzoic acid ethyl ester

Cat. No.: B12344257
M. Wt: 365.4 g/mol
InChI Key: GOARREVXSRQKRY-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxymethylene-1,3-dioxo-3,4-dihydro-1H-isoquinolin-2-yl)-benzoic acid ethyl ester is a complex organic compound with a unique structure that combines an isoquinoline moiety with a benzoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxymethylene-1,3-dioxo-3,4-dihydro-1H-isoquinolin-2-yl)-benzoic acid ethyl ester typically involves multi-step organic reactions. One common method involves the condensation of ethyl 4-aminobenzoate with ethyl acetoacetate, followed by cyclization and subsequent ethoxymethylenation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxymethylene-1,3-dioxo-3,4-dihydro-1H-isoquinolin-2-yl)-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(4-Ethoxymethylene-1,3-dioxo-3,4-dihydro-1H-isoquinolin-2-yl)-benzoic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxymethylene-1,3-dioxo-3,4-dihydro-1H-isoquinolin-2-yl)-benzoic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxymethylene-1,3-dioxo-3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-fluoro-phenyl)-benzenesulfonamide
  • 3-(4-Ethoxymethylene-1,3-dioxo-3,4-dihydro-1H-isoquinolin-2-yl)-N,N-diethyl-benzenesulfonamide

Uniqueness

4-(4-Ethoxymethylene-1,3-dioxo-3,4-dihydro-1H-isoquinolin-2-yl)-benzoic acid ethyl ester is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure provides a versatile platform for modifications, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[(4Z)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate

InChI

InChI=1S/C21H19NO5/c1-3-26-13-18-16-7-5-6-8-17(16)19(23)22(20(18)24)15-11-9-14(10-12-15)21(25)27-4-2/h5-13H,3-4H2,1-2H3/b18-13-

InChI Key

GOARREVXSRQKRY-AQTBWJFISA-N

Isomeric SMILES

CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)OCC

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.